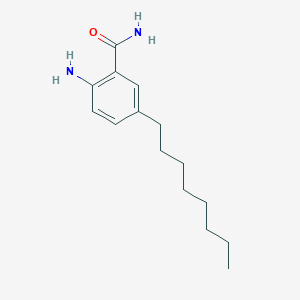
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of a dihydroxyphenyl group and a propylthio group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and propylthiol.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the ethanone backbone.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce production time.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammation, or cell signaling.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethan-1-one: Lacks the propylthio group, which may affect its chemical reactivity and biological activity.
2-(3,4-Dihydroxyphenyl)ethan-1-one: Has a different substitution pattern, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14O3S |
|---|---|
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)8-3-4-9(12)10(13)6-8/h3-4,6,12-13H,2,5,7H2,1H3 |
Clave InChI |
IRQBGHFFCTUVHV-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


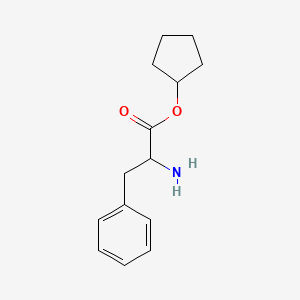

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)

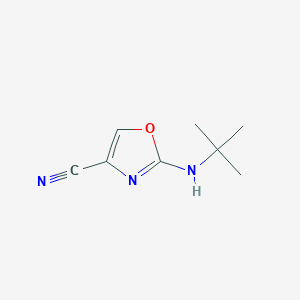

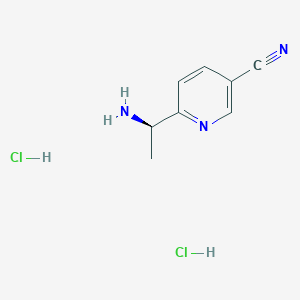

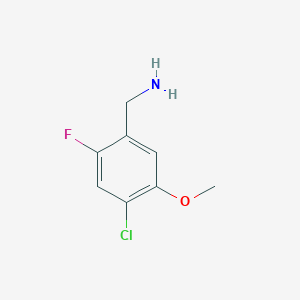

![(4,7,7-Trimethyl-3-bicyclo[2.2.1]hept-2-enyl)boronic acid](/img/structure/B13655907.png)

